molecular formula C8H7N3OS B11790097 2-Aminobenzo[d]thiazole-5-carboxamide CAS No. 1379306-67-8

2-Aminobenzo[d]thiazole-5-carboxamide

Cat. No.: B11790097
CAS No.: 1379306-67-8
M. Wt: 193.23 g/mol
InChI Key: BKQKLTMPAMCFLB-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]thiazole-5-carboxamide is a heterocyclic compound that features a benzothiazole ring system with an amino group at the 2-position and a carboxamide group at the 5-position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzo[d]thiazole-5-carboxamide typically involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative. One common method involves the reaction of o-aminothiophenol with carbon disulfide and chloroacetic acid, followed by cyclization to form the benzothiazole ring . Another approach involves the use of α-halo ketones in the presence of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and green chemistry principles, such as solvent-free conditions and catalytic reactions, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzo[d]thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitrobenzothiazoles, aminobenzothiazoles, and various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 2-Aminobenzo[d]thiazole-5-carboxamide involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

2-Aminobenzo[d]thiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its carboxamide group at the 5-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

1379306-67-8

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

2-amino-1,3-benzothiazole-5-carboxamide

InChI

InChI=1S/C8H7N3OS/c9-7(12)4-1-2-6-5(3-4)11-8(10)13-6/h1-3H,(H2,9,12)(H2,10,11)

InChI Key

BKQKLTMPAMCFLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)N=C(S2)N

Origin of Product

United States

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